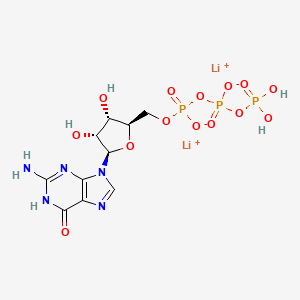

Dilithium guanosine triphosphate

Description

Significance of Guanosine (B1672433) Triphosphate in Fundamental Cellular Processes

Guanosine triphosphate is a cornerstone of cellular activity, playing a central role in several fundamental processes:

Protein Synthesis: The process of translating genetic information from messenger RNA (mRNA) into protein is heavily reliant on GTP. wikipedia.orgontosight.ai During the elongation stage of translation, GTP provides the energy for the binding of aminoacyl-tRNA to the ribosome and for the translocation of the ribosome along the mRNA strand. wikipedia.orgyoutube.com

Signal Transduction: GTP is a key molecule in cellular signaling pathways. wikipedia.orgbiologyonline.com GTP-binding proteins, or G-proteins, act as molecular switches. laboratorynotes.com When bound to GTP, they are in an 'on' state, and upon hydrolysis of GTP to guanosine diphosphate (B83284) (GDP), they switch to an 'off' state. wikipedia.org This mechanism is fundamental to processes like hormone signaling and sensory transduction. laboratorynotes.comyoutube.com

Microtubule Dynamics: The assembly and disassembly of microtubules, which are essential components of the cytoskeleton, are regulated by GTP. wikipedia.orgontosight.ai Tubulin dimers bind to GTP, which facilitates their polymerization into microtubules. youtube.com The subsequent hydrolysis of this GTP to GDP can lead to the depolymerization and rapid shrinking of the microtubule. youtube.com

RNA Synthesis: GTP is one of the four essential building blocks required for the synthesis of RNA during transcription. wikipedia.org

Overview of Guanosine Triphosphate as a Pivotal Research Tool

The central role of GTP in cellular functions makes it and its derivatives invaluable tools in biochemical and molecular biology research. ontosight.ainih.gov The dilithium (B8592608) salt of guanosine triphosphate, in particular, offers specific advantages in certain experimental contexts due to the properties of the lithium counterion.

Researchers utilize GTP and its analogs to:

Study Enzyme Mechanisms: GTP and its non-hydrolyzable analogs are used to investigate the function and regulation of GTPases and other GTP-binding proteins. nih.gov

Investigate Cellular Processes: By manipulating intracellular GTP levels or introducing modified GTP molecules, scientists can dissect the roles of GTP in processes like signal transduction and cytoskeletal dynamics. nih.govnih.gov

Develop Therapeutic Agents: Given the involvement of GTP-dependent pathways in various diseases, there is significant interest in developing drugs that target these pathways. glpbio.commedchemexpress.eu

Derivatives of GTP, such as deoxyguanosine triphosphate (dGTP) dilithium salt, are essential reagents in core molecular biology techniques. ontosight.ai dGTP is a necessary building block for DNA synthesis and is therefore a critical component in:

Polymerase Chain Reaction (PCR): For the amplification of DNA sequences. ontosight.ai

DNA Sequencing: To determine the nucleotide sequence of DNA. ontosight.ai

Genetic Engineering: For the synthesis and modification of genes. ontosight.ai

Isotopically labeled versions of dilithium guanosine triphosphate, such as those containing ¹⁵N, ¹³C, or deuterium (B1214612), are also available for specialized research applications, including pharmacokinetic studies and as tracers in metabolic investigations. glpbio.commedchemexpress.euinvivochem.commedchemexpress.comglpbio.com

Chemical and Physical Properties of this compound

| Property | Data |

| IUPAC Name | [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate (B84403) |

| Molecular Formula | C₁₀H₁₄Li₂N₅O₁₄P₃ |

| Molecular Weight | 536.99 g/mol |

| CAS Number | 79787-02-3 |

| Appearance | Typically a solid at room temperature |

| Storage | Recommended storage at -20°C or below to maintain stability |

Data sourced from multiple chemical suppliers and databases. glpbio.commedchemexpress.eutrilinkbiotech.comnih.govdrugfuture.com

Spectroscopic Data

While detailed spectroscopic analyses are specific to individual laboratory conditions and sample preparations, general characteristics can be noted:

¹H NMR and ³¹P NMR: These techniques are used to confirm the identity and purity of the compound. ³¹P NMR is particularly useful for identifying the triphosphate moiety and detecting any inorganic phosphate impurities. trilinkbiotech.com

Mass Spectrometry: Used to determine the molecular weight and confirm the elemental composition of the molecule. trilinkbiotech.comnih.gov

UV/Vis Spectroscopy: Guanosine derivatives have a characteristic maximum absorption wavelength (λmax) around 252 nm. trilinkbiotech.comresearchgate.net

Research Applications of this compound

| Application Area | Description |

| Molecular Biology | A key component in techniques requiring RNA synthesis, such as in vitro transcription. trilinkbiotech.com Its deoxy- counterpart, dGTP dilithium salt, is essential for DNA synthesis in PCR and sequencing. ontosight.ai |

| Enzymology | Used as a substrate to study the kinetics and mechanisms of GTP-binding proteins (GTPases) and other enzymes that utilize GTP. nih.govnih.gov It also functions as a cofactor for some enzymes. nih.govlookchem.com |

| Crystallography | Used to form complexes with proteins to elucidate the three-dimensional structure of the protein-GTP bound state, providing insights into its function and mechanism. nih.gov |

Properties

CAS No. |

79787-02-3 |

|---|---|

Molecular Formula |

C10H14Li2N5O14P3 |

Molecular Weight |

535.1 g/mol |

IUPAC Name |

dilithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |

InChI |

InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |

InChI Key |

SPQUPDOUIWTDAU-LGVAUZIVSA-L |

Isomeric SMILES |

[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N |

Canonical SMILES |

[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N |

Related CAS |

28141-84-6 (Parent) 86-01-1 (Parent) |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Guanosine Triphosphate

De Novo Synthesis Pathways

De novo synthesis of purine (B94841) nucleotides is a fundamental metabolic pathway where complex molecules are synthesized from simple precursors rather than being recycled from degraded components. wikipedia.org The de novo pathway for GTP begins with the synthesis of a common intermediate, inosine (B1671953) monophosphate (IMP), which is then converted specifically to guanosine (B1672433) nucleotides. yeastgenome.orgyoutube.com This process involves the stepwise assembly of the purine ring structure onto a ribose-5-phosphate (B1218738) backbone. yeastgenome.org

The de novo synthesis of IMP is an intricate process involving a sequence of ten enzymatic reactions. taylorandfrancis.com The pathway initiates with ribose-5-phosphate, which is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). youtube.com PRPP is a key precursor molecule. youtube.comreactome.org The purine ring is then assembled on this PRPP scaffold, with atoms contributed by various molecules including glutamine, glycine, aspartate, formate, and carbon dioxide. reactome.orglibretexts.org

The committed step in this pathway is the conversion of PRPP to 5-phosphoribosylamine, a reaction catalyzed by the enzyme glutamine phosphoribosylpyrophosphate amidotransferase. pharmacy180.com A series of subsequent reactions add the necessary atoms to build the imidazole (B134444) ring and then the second ring, ultimately forming inosine monophosphate (IMP). youtube.comlibretexts.org IMP represents a critical branch point in purine metabolism, from which the synthesis of either adenine (B156593) or guanine (B1146940) nucleotides can proceed. libretexts.orgwikipedia.org

Key Steps in De Novo IMP Synthesis

| Step | Starting Material | Key Enzyme | End Product of Step | Source of Atoms for Purine Ring |

|---|---|---|---|---|

| 1 | Ribose-5-Phosphate | PRPP Synthetase | 5-Phosphoribosyl-1-Pyrophosphate (PRPP) | - |

| 2 | PRPP + Glutamine | Glutamine PRPP Amidotransferase | 5-Phosphoribosylamine | N9 from Glutamine |

| 3 | 5-Phosphoribosylamine + Glycine + ATP | GAR Synthetase | Glycinamide Ribonucleotide (GAR) | C4, C5, N7 from Glycine |

| 4 | GAR + N10-Formyl-THF | GAR Transformylase | Formylglycinamide Ribonucleotide (FGAR) | C8 from Formate |

| 5 | FGAR + Glutamine + ATP | FGAM Synthetase | Formylglycinamidine Ribonucleotide (FGAM) | N3 from Glutamine |

| 6 | FGAM + ATP | AIR Synthetase (Cyclase) | 5-Aminoimidazole Ribonucleotide (AIR) | Ring Closure |

| 7 | AIR + CO2 | AIR Carboxylase | Carboxyaminoimidazole Ribonucleotide (CAIR) | C6 from CO2 |

| 8 | CAIR + Aspartate + ATP | SAICAR Synthetase | 5-Aminoimidazole-4-(N-succinylocarboxamide) Ribonucleotide (SAICAR) | N1 from Aspartate |

| 9 | SAICAR | Adenylosuccinate Lyase | 5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) | Fumarate released |

| 10 | AICAR + N10-Formyl-THF | AICAR Transformylase | 5-Formaminoimidazole-4-carboxamide Ribonucleotide (FAICAR) | C2 from Formate |

| 11 | FAICAR | IMP Cyclohydrolase | Inosine Monophosphate (IMP) | Ring Closure |

Once synthesized, IMP serves as the precursor for the formation of guanosine monophosphate (GMP). This conversion is a two-step process that introduces the specific features of the guanine base. pharmacy180.comwikipedia.org

The first step is the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). droracle.ai This reaction is catalyzed by the enzyme IMP dehydrogenase (IMPDH), which uses NAD+ as a cofactor. droracle.aibasicmedicalkey.com IMPDH is a rate-limiting enzyme in the de novo synthesis of GMP. droracle.airesearchgate.net

In the second step, the enzyme GMP synthetase catalyzes the amination of XMP to form GMP. wikipedia.orgdroracle.ai This reaction involves the transfer of an amino group from glutamine and requires energy in the form of ATP hydrolysis. wikipedia.orgbasicmedicalkey.com The synthesis of GMP is subject to feedback inhibition by GMP itself, which acts on IMP dehydrogenase. basicmedicalkey.com This regulatory mechanism helps to balance the cellular pools of adenine and guanine nucleotides. libretexts.orgbasicmedicalkey.com

Following its synthesis, GMP must be further phosphorylated to become the biologically active guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP). This is achieved through sequential phosphorylation reactions.

First, GMP is converted to GDP by the enzyme guanylate kinase (GMPK), which catalyzes the transfer of a phosphate (B84403) group from ATP to GMP. ontosight.aiduke.educreative-enzymes.com This reaction is reversible. creative-enzymes.com

Next, GDP is phosphorylated to GTP. This step is primarily catalyzed by the enzyme nucleoside diphosphate kinase (NDPK), which transfers the terminal phosphate group from any nucleoside triphosphate (most commonly ATP) to GDP. ontosight.airupress.org The absence of ATP can therefore inhibit the de novo synthesis of GTP. rupress.org These phosphorylation steps are crucial for generating the high-energy GTP required for numerous cellular processes. sciencenotes.org

Guanosine Nucleotide Salvage Pathways

In addition to de novo synthesis, cells employ salvage pathways to recycle purine bases and nucleosides that result from the degradation of DNA and RNA. wikipedia.org These pathways are particularly vital in tissues with limited or no de novo synthesis capabilities, such as the brain. ontosight.aimdpi.com Salvage pathways are energetically less demanding than de novo synthesis and ensure that the building blocks for nucleic acids are readily available. fiveable.me

The central enzyme in the purine salvage pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). rcsb.orgwikipedia.org This enzyme is responsible for recovering the purine bases guanine and hypoxanthine (B114508). rcsb.org

HGPRT catalyzes the transfer of a 5-phosphoribosyl group from PRPP to guanine, directly forming guanosine monophosphate (GMP). wikipedia.orgresearchgate.net In a similar reaction, it converts hypoxanthine to inosine monophosphate (IMP), which can then enter the de novo pathway to be converted to either AMP or GMP. wikipedia.orgresearchgate.net The release and subsequent hydrolysis of pyrophosphate make these salvage reactions irreversible. pharmacy180.com By utilizing free purine bases, the salvage pathway provides a rapid and efficient mechanism for replenishing the nucleotide pool. fiveable.me Deficiencies in HGPRT can lead to severe metabolic disorders like Lesch-Nyhan syndrome, highlighting the critical importance of this salvage pathway. ontosight.aiwikipedia.org

Key Enzymes in Purine Salvage and Interconversion

| Enzyme | Reaction Catalyzed | Pathway |

|---|---|---|

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Guanine + PRPP → GMP + PPi | Salvage |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Hypoxanthine + PRPP → IMP + PPi | Salvage |

| Guanylate Kinase (GMPK) | GMP + ATP ⇌ GDP + ADP | Interconversion |

| Nucleoside Diphosphate Kinase (NDPK) | GDP + ATP ⇌ GTP + ADP | Interconversion |

| GTPases | GTP → GDP + Pi | Signaling/Metabolism |

Interconversion Dynamics of Guanosine Nucleotides (GTP, GDP, GMP)

The relative concentrations of GTP, GDP, and GMP are in a constant state of dynamic flux, regulated by a network of enzymes to meet the cell's metabolic and signaling needs. This interconversion is crucial for processes ranging from energy transfer to the regulation of G-protein signaling pathways. ontosight.aiwikipedia.org

The phosphorylation of GMP to GDP by guanylate kinase and GDP to GTP by nucleoside diphosphate kinase are key steps in generating the active form of the nucleotide. ontosight.ai Conversely, GTP can be hydrolyzed back to GDP by a large family of enzymes known as GTPases. ontosight.aiwikipedia.org This hydrolysis releases energy that drives various cellular functions. ontosight.ai The resulting GDP can then be re-phosphorylated to GTP, completing the cycle. wikipedia.orgbiologyonline.com

Regulatory Mechanisms of Guanosine Triphosphate Biosynthesis

The synthesis of GTP is tightly regulated to meet cellular demands without wasteful overproduction. This control is exerted through complex interactions, primarily allosteric regulation and feedback inhibition. nih.gov

Feedback inhibition is a fundamental control mechanism where the end product of a metabolic pathway inhibits an enzyme acting earlier in the pathway. numberanalytics.com In GTP biosynthesis, this occurs at several levels:

Inhibition of IMPDH: The enzyme IMPDH, which catalyzes the first committed step toward GTP after the IMP branch point, is a key regulatory node. It is allosterically inhibited by its downstream products, including XMP, GMP, GDP, and GTP itself. nih.govelifesciences.org This feedback loop ensures that when GTP levels are sufficient, the pathway is downregulated, preventing the unnecessary conversion of IMP to guanine nucleotides. Recent studies have shown that light-dependent phosphorylation can desensitize retinal IMPDH1 to this allosteric inhibition by GDP and GTP, allowing for increased GTP synthesis needed for vision. elifesciences.org

Regulation by (p)ppGpp: In bacteria, the alarmones guanosine pentaphosphate and guanosine tetraphosphate, collectively known as (p)ppGpp, play a critical role in stress response by directly inhibiting several enzymes in the GTP biosynthesis pathway, including IMPDH and guanylate kinase. researchgate.net This rapidly reduces GTP levels, which is essential for bacterial survival under nutrient starvation. researchgate.net

Regulation of GTP Cyclohydrolase I: In the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), a cofactor that requires GTP as a precursor, the enzyme GTP cyclohydrolase I is subject to feedback inhibition by BH4 itself. nih.govnih.gov This inhibition is mediated by a separate protein, the GTP cyclohydrolase feedback regulatory protein (GFRP). Phenylalanine can reverse this inhibition, providing a sophisticated mechanism to link amino acid metabolism with cofactor synthesis. nih.govnih.gov

These intricate regulatory networks ensure that the production of GTP is precisely matched to the cell's metabolic state and functional requirements.

Molecular Mechanisms and Functional Roles of Guanosine Triphosphate

Guanosine (B1672433) Triphosphate in Signal Transduction Pathways

GTP is a cornerstone of cellular communication, acting as a critical molecular switch in numerous signal transduction pathways. wikipedia.orglaboratorynotes.com This "on/off" capability is mediated by a class of proteins known as GTP-binding proteins, or G-proteins. researchgate.net These proteins cycle between an active state when bound to GTP and an inactive state when bound to guanosine diphosphate (B83284) (GDP). researchgate.netwikipedia.org This cycling process is central to translating extracellular signals—such as hormones, neurotransmitters, and growth factors—into intracellular responses. nih.govgithub.io The two major classes of G-proteins involved in this process are the heterotrimeric G-proteins and the small guanosine triphosphatases (GTPases). researchgate.net

Heterotrimeric G-proteins are complex signaling transducers composed of three distinct subunits: alpha (α), beta (β), and gamma (γ). teachmephysiology.com They physically link cell surface receptors, known as G-protein coupled receptors (GPCRs), to intracellular effector molecules. bmglabtech.com GPCRs constitute the largest family of receptors in the human genome and are responsible for detecting a vast array of external stimuli. ahajournals.org In its inactive state, the G-protein exists as a heterotrimer (Gαβγ) with a GDP molecule bound to the Gα subunit. teachmephysiology.com

Activation of this system is initiated when a ligand binds to a GPCR, causing a conformational change in the receptor. github.io This change allows the GPCR to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated G-protein. github.ioacs.org The activated receptor catalyzes the release of GDP from the Gα subunit, which is the rate-limiting step in G-protein activation. github.io

The core of G-protein signaling is the GTP/GDP exchange cycle. github.io Following the ligand-induced activation of a GPCR, the receptor promotes the dissociation of GDP from the Gα subunit. plos.org Because the intracellular concentration of GTP is significantly higher than that of GDP, a GTP molecule readily binds to the now-empty nucleotide-binding pocket on the Gα subunit. acs.orgaimspress.com

The binding of GTP induces a significant conformational change in the Gα subunit, particularly in regions known as the "switch" regions. github.iopnas.org This alteration causes two critical events:

The Gα subunit dissociates from the Gβγ dimer. ahajournals.orgaimspress.com

The Gα subunit and the Gβγ complex separate from the receptor. github.io

Both the GTP-bound Gα subunit and the free Gβγ dimer are now in their active states and can independently interact with and modulate the activity of various downstream effector proteins, such as enzymes and ion channels. github.ioahajournals.org The signaling cycle is terminated when the Gα subunit hydrolyzes the bound GTP back to GDP, a process accelerated by GTPase-activating proteins (GAPs). wikipedia.org This hydrolysis causes the Gα subunit to return to its inactive conformation and re-associate with a Gβγ dimer, reforming the inactive heterotrimer and making it available for another round of activation. github.ioaimspress.com

| Step | Description | Key Proteins Involved | State of G-Protein |

|---|---|---|---|

| 1. Resting State | A ligand has not bound the GPCR. The G-protein is a heterotrimer with GDP bound to the Gα subunit. | GPCR, Gα(GDP)βγ | Inactive |

| 2. Receptor Activation | A ligand (e.g., hormone) binds to the GPCR, causing a conformational change. | Ligand, GPCR | Inactive |

| 3. GDP/GTP Exchange | The activated GPCR acts as a GEF, promoting the release of GDP from Gα and its replacement by GTP. | GPCR (as GEF), Gα | Transitioning to Active |

| 4. G-Protein Dissociation | GTP binding causes a conformational change in Gα, leading to its dissociation from the Gβγ dimer and the receptor. | Gα(GTP), Gβγ | Active |

| 5. Signal Transduction | The active Gα(GTP) and Gβγ subunits interact with and regulate downstream effector proteins. | Effectors (e.g., Adenylyl Cyclase) | Active |

| 6. GTP Hydrolysis | The intrinsic GTPase activity of Gα (aided by GAPs) hydrolyzes GTP to GDP. | Gα, GAPs | Transitioning to Inactive |

| 7. Re-association | Gα(GDP) re-associates with a Gβγ dimer, reforming the inactive heterotrimer and terminating the signal. | Gα(GDP)βγ | Inactive |

Once activated, the Gα subunit influences cellular activity by regulating enzymes that produce intracellular signaling molecules known as second messengers. youtube.com The specific action depends on the type of Gα subunit. The two most prominent examples are the stimulatory G-protein (Gs) and the inhibitory G-protein (Gi). bmglabtech.comnih.gov

Gs (Stimulatory) Pathway : The Gαs subunit, when activated by GTP, stimulates the membrane-bound enzyme adenylyl cyclase. nih.gov Adenylyl cyclase then converts ATP into cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. cAMP goes on to activate other proteins, most notably Protein Kinase A (PKA), which phosphorylates various cellular proteins, thereby controlling processes like metabolism, gene transcription, and cell growth. nih.gov

Gi (Inhibitory) Pathway : Conversely, the Gαi subunit inhibits the activity of adenylyl cyclase. nih.gov This action leads to a decrease in the intracellular concentration of cAMP, thus dampening the signaling pathways that are stimulated by cAMP and PKA. nih.gov

This dual-control system allows for precise regulation of cellular responses to external stimuli. bmglabtech.com The specificity of the interaction is remarkable; for instance, certain receptors show a clear preference for interacting with Gi/o proteins over Gs proteins, and vice versa. pnas.org

Distinct from the heterotrimeric G-proteins, small GTPases (also known as small G-proteins or the Ras superfamily) are monomeric proteins that function as independent molecular switches. wikipedia.orgnih.gov There are over a hundred such proteins in humans, broadly categorized into families based on their structure and function, including Ras, Rho, Rab, Arf, and Ran. wikipedia.orgnih.gov Like their heterotrimeric counterparts, they cycle between an active GTP-bound state and an inactive GDP-bound state, a process regulated by GEFs and GAPs. wikipedia.orgresearchgate.net These small GTPases act as crucial nodes in signaling networks, regulating a wide array of fundamental cellular activities. wikipedia.orgnih.gov

The Ras and Rho families of small GTPases are critical regulators of cell growth, proliferation, and programmed cell death (apoptosis). nih.govnih.gov

Ras Proteins : The Ras family is centrally involved in pathways that control cell proliferation, differentiation, and survival. youtube.comyoutube.com When activated by upstream signals, Ras proteins trigger a cascade of protein kinases, most notably the mitogen-activated protein kinase (MAPK) pathway. nih.gov This pathway transmits signals from the cell surface to the nucleus, leading to changes in gene expression that promote cell growth. youtube.com Mutations that lock Ras proteins in a permanently active state are frequently found in human cancers, as this leads to uncontrolled cell proliferation. youtube.com

Rho Proteins : The Rho family of GTPases, including the prominent members RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and are involved in cell shape, polarity, and motility. bohrium.commdpi.com Beyond this, they play significant roles in cell cycle progression and apoptosis. nih.gov For instance, Rho proteins can influence signaling pathways that either promote cell survival or trigger apoptosis, and this decision can be dependent on the integration of multiple signals within the cell. nih.gov Dysregulation of Rho GTPase signaling is also a hallmark of cancer, contributing to tumor progression and metastasis. nih.govnih.gov

The Rab family of small GTPases represents the largest branch of the Ras superfamily, with approximately 70 members in humans, and they are the primary regulators of intracellular membrane trafficking. wikipedia.orgphysiology.org Vesicular trafficking is the process by which cells transport cargo—such as proteins and lipids—between different organelles in membrane-enclosed sacs called vesicles. nus.edu.sg

Rab proteins function as molecular address labels, ensuring that vesicles bud correctly from a donor membrane, travel to their intended destination, and fuse with the correct target membrane. physiology.orgnus.edu.sg They achieve this by cycling between their active (GTP-bound) and inactive (GDP-bound) states. In its active state, a Rab protein associates with the membrane of a vesicle or an organelle and recruits specific effector proteins. physiology.orgresearchgate.net These effectors carry out diverse functions, including:

Promoting the formation of transport vesicles. physiology.org

Facilitating the movement of vesicles along cytoskeletal tracks. wikipedia.orgphysiology.org

Mediating the "tethering" and "docking" of vesicles to the correct target membrane before fusion. physiology.orgnus.edu.sg

Different Rab proteins are localized to specific organelles and transport pathways. For example, Rab1 regulates traffic from the endoplasmic reticulum to the Golgi apparatus, while Rab5 is crucial for the fusion of endocytic vesicles with early endosomes. physiology.orgnih.gov This intricate system ensures the fidelity and efficiency of the complex network of pathways that connect the organelles within a eukaryotic cell. physiology.org

Small Guanosine Triphosphatases (GTPases) in Cellular Regulation

Contribution to Cytoskeletal Organization and Dynamics (e.g., Rac, Rho)

The organization and dynamic remodeling of the actin cytoskeleton are fundamental for various cellular functions, including cell motility, adhesion, and division. This intricate network of protein filaments is largely regulated by a family of small GTP-binding proteins known as the Rho GTPases. Among the most prominent members of this family are Rac and Rho, which act as molecular switches, cycling between an active GTP-bound state and an inactive guanosine diphosphate (GDP)-bound state. wikipedia.orgnih.gov

The activation of Rac and Rho is facilitated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP. wikipedia.org Once in their active, GTP-bound form, Rac and Rho can interact with a variety of downstream effector proteins to orchestrate specific cytoskeletal rearrangements. cytoskeleton.com

Rac , when activated by binding to GTP, stimulates the polymerization of actin filaments at the cell periphery, leading to the formation of lamellipodia and membrane ruffles, which are crucial for cell protrusion and movement. wikipedia.orgnih.govnus.edu.sg

Rho , in its GTP-bound state, promotes the assembly of contractile actin-myosin filaments, known as stress fibers, and the formation of focal adhesions, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix. nih.govnus.edu.sg

The interplay and sometimes antagonistic actions of Rac and Rho are essential for coordinated cell migration. For instance, at the leading edge of a migrating cell, Rac activity is typically high, promoting protrusions, while at the trailing edge, Rho activity dominates, facilitating retraction. nih.gov The precise spatial and temporal control of Rac and Rho activation, and therefore GTP hydrolysis, is critical for directional cell movement and other complex cellular behaviors. nih.govnus.edu.sg

Guanosine Triphosphate-Bound Ran Protein in Nucleocytoplasmic Transport

The transport of macromolecules between the nucleus and the cytoplasm is a vital process, tightly regulated by the nuclear pore complexes (NPCs) and a small GTPase named Ran. youtube.com The directionality of this transport is determined by a steep concentration gradient of Ran-GTP across the nuclear envelope, with a high concentration of Ran-GTP inside the nucleus and a low concentration in the cytoplasm. youtube.comnih.gov

This gradient is maintained by the spatial separation of Ran's regulatory proteins: Ran GTPase-activating protein (RanGAP), which stimulates GTP hydrolysis, is located in the cytoplasm, while the Ran guanine nucleotide exchange factor (RanGEF), which promotes the exchange of GDP for GTP, is bound to chromatin within the nucleus. nih.govbiologists.com

The state of the guanine nucleotide bound to Ran dictates its interaction with transport receptors, such as importins and exportins:

Nuclear Import: Importins bind to their cargo molecules, which bear a nuclear localization signal (NLS), in the cytoplasm where Ran-GTP levels are low. youtube.com This importin-cargo complex then moves through the NPC into the nucleus. Inside the nucleus, the high concentration of Ran-GTP leads to the binding of Ran-GTP to the importin, causing a conformational change that results in the release of the cargo. youtube.comuniprot.org The importin-Ran-GTP complex is then transported back to the cytoplasm, where RanGAP stimulates the hydrolysis of GTP to GDP, releasing the importin for another round of import. biologists.com

Nuclear Export: Exportins, in contrast, require the binding of Ran-GTP to form a stable ternary complex with their cargo, which contains a nuclear export signal (NES), inside the nucleus. youtube.com This entire complex is then exported through the NPC into the cytoplasm. In the cytoplasm, the interaction with RanGAP triggers the hydrolysis of GTP on Ran, leading to the disassembly of the complex and the release of the cargo and the exportin. youtube.comuniprot.org

Therefore, the hydrolysis of GTP by Ran in the cytoplasm and the exchange of GDP for GTP on Ran in the nucleus provide the energy and directionality for the continuous shuttling of proteins and RNA across the nuclear envelope.

Guanosine Triphosphate in Protein Synthesis and Translation

Protein synthesis, or translation, is one of the most energy-consuming processes in the cell, and GTP is a primary energy source driving several key steps.

Energetic Contribution to Ribosomal Translocation and Aminoacyl-tRNA Binding

During the elongation phase of translation, the ribosome moves along the messenger RNA (mRNA) template, reading codons and adding corresponding amino acids to the growing polypeptide chain. This process involves the cyclical binding of aminoacyl-tRNAs (aa-tRNAs) to the ribosome's A-site and the translocation of the ribosome along the mRNA. Both of these crucial events are powered by the hydrolysis of GTP.

The binding of a new aa-tRNA to the A-site is facilitated by an elongation factor known as EF-Tu in bacteria (eEF1A in eukaryotes), which forms a ternary complex with GTP and the aa-tRNA. nih.govbiologists.com The correct codon-anticodon recognition triggers the hydrolysis of GTP by EF-Tu, a step that is essential for the release of the aa-tRNA into the A-site and the subsequent dissociation of the EF-Tu-GDP complex from the ribosome. biologists.comresearchgate.net

Following peptide bond formation, the ribosome must move one codon down the mRNA. This translocation is catalyzed by another elongation factor, EF-G in bacteria (eEF2 in eukaryotes), which is also a GTPase. biologists.comnih.gov The binding of EF-G-GTP to the ribosome and the subsequent hydrolysis of GTP induce a conformational change in the ribosome that drives the movement of the tRNAs and the mRNA. bohrium.com The energy released from GTP hydrolysis is thus directly coupled to the mechanical work of ribosomal translocation. bohrium.com

Role in Polypeptide Chain Initiation Processes (e.g., in Escherichia coli)

The initiation of protein synthesis is a complex process that requires the assembly of the ribosomal subunits, the mRNA, and the initiator tRNA (fMet-tRNA in bacteria) at the start codon. In Escherichia coli, this process is facilitated by three initiation factors: IF1, IF2, and IF3.

GTP plays a crucial role in the function of IF2. IF2, a GTP-binding protein, is responsible for bringing the initiator fMet-tRNA to the 30S ribosomal subunit. nih.gov The binding of the fMet-tRNA to the P-site of the 30S initiation complex is dependent on the presence of IF2 and GTP. nih.gov

Upon the association of the 50S ribosomal subunit to form the 70S initiation complex, the GTP bound to IF2 is hydrolyzed to GDP and inorganic phosphate (B84403). nih.gov This hydrolysis event is a critical step that leads to a conformational change in IF2, causing its release from the ribosome. The departure of IF2 then allows the 70S ribosome to become competent for the elongation phase of protein synthesis. nih.gov Studies have shown that non-hydrolyzable GTP analogs can trap IF2 on the ribosome, thereby inhibiting the transition to elongation. nih.gov

Elongation Factor-Mediated Peptide Elongation

The elongation phase of translation is a cyclical process where amino acids are added one by one to the growing polypeptide chain. This cycle is driven by elongation factors that utilize the energy from GTP hydrolysis. nih.govyoutube.com

As mentioned earlier, in bacteria, the elongation factor EF-Tu is responsible for delivering the correct aminoacyl-tRNA to the A-site of the ribosome. frontiersin.org This delivery is dependent on EF-Tu being in its GTP-bound state. The hydrolysis of this GTP to GDP upon correct codon recognition ensures the fidelity of translation and the release of EF-Tu from the ribosome. researchgate.net

After the peptide bond is formed, the elongation factor EF-G (eEF2 in eukaryotes) catalyzes the translocation of the ribosome along the mRNA. bohrium.com The binding of EF-G-GTP to the ribosome and the subsequent hydrolysis of GTP provides the energy for this movement, which shifts the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site, from where it exits the ribosome. biologists.comresearchgate.net This GTP-dependent translocation ensures that the ribosome moves in a unidirectional manner along the mRNA, allowing for the sequential reading of codons. bohrium.com

The coordinated action of these GTP-hydrolyzing elongation factors ensures the speed and accuracy of protein synthesis.

Guanosine Triphosphate as a Precursor for Nucleic Acid Synthesis

Guanosine triphosphate is one of the four essential building blocks required for the synthesis of ribonucleic acid (RNA) during the process of transcription. wikipedia.orgbaseclick.eu In this process, the enzyme RNA polymerase moves along a DNA template and incorporates ribonucleotides into a growing RNA chain based on the principle of complementarity. ncert.nic.in GTP serves as the precursor for the incorporation of guanine bases into the RNA molecule. baseclick.eu

Furthermore, GTP is indirectly a precursor for the synthesis of deoxyguanosine triphosphate (dGTP), one of the building blocks for deoxyribonucleic acid (DNA) replication. nih.govwho.int The enzyme ribonucleotide reductase converts guanosine diphosphate (GDP), which is in equilibrium with GTP, into deoxyguanosine diphosphate (dGDP). This dGDP is then phosphorylated to dGTP, which can be used by DNA polymerase during DNA replication. jove.com Therefore, a sufficient supply of GTP is crucial for maintaining the pool of precursors necessary for both transcription and DNA replication, fundamental processes for cell growth, division, and gene expression. jove.comnih.gov

Guanosine Triphosphate as a Substrate for RNA Polymerases in Transcription

Guanosine-5'-triphosphate (GTP) is a purine (B94841) nucleoside triphosphate that serves as one of the essential building blocks for the synthesis of RNA during the process of transcription. wikipedia.orghmdb.cabaseclick.eu In this fundamental biological process, the genetic information encoded in DNA is transcribed into a complementary RNA molecule. The enzyme DNA-dependent RNA polymerase facilitates this process by binding to a promoter sequence on the DNA, which defines the start of a gene and identifies the template strand. ncert.nic.in

RNA polymerase utilizes nucleoside triphosphates, including GTP, ATP, CTP, and UTP, as substrates. baseclick.euncert.nic.in It moves along the DNA template, reading the nucleotide sequence and polymerizing the corresponding ribonucleotides into a nascent RNA chain, following the rules of base complementarity. ncert.nic.in Specifically, when the polymerase encounters a cytosine (C) on the DNA template, it incorporates a guanosine monophosphate (from GTP) into the growing RNA strand. ncert.nic.in The energy required for the formation of the phosphodiester bond that links the nucleotides is derived from the cleavage of the high-energy triphosphate group of the incoming GTP molecule, releasing pyrophosphate. baseclick.eu This process of elongation continues until the polymerase reaches a terminator sequence on the DNA, signaling the end of transcription. ncert.nic.in

The resulting RNA molecule, whether it be messenger RNA (mRNA), transfer RNA (tRNA), or ribosomal RNA (rRNA), carries the genetic instructions or performs structural and catalytic functions necessary for protein synthesis. ncert.nic.in Therefore, the availability and utilization of GTP are absolutely critical for the accurate and efficient expression of genetic information within a cell. baseclick.eu

Role of Deoxyguanosine Triphosphate (dGTP) in DNA Replication and Repair

Deoxyguanosine triphosphate (dGTP) is a nucleotide triphosphate that is a fundamental building block for DNA synthesis. ontosight.aifiveable.me It is structurally similar to GTP but contains a deoxyribose sugar instead of a ribose sugar. cymitquimica.comexcedr.com This structural difference designates dGTP specifically for processes involving DNA.

During DNA replication, DNA polymerase enzymes incorporate dGTP into the newly forming DNA strand. baseclick.eufiveable.me The selection of dGTP is dictated by the template strand; it specifically pairs with deoxycytidine triphosphate (dCTP) through three hydrogen bonds, ensuring the precise copying of the genetic code. ncert.nic.inontosight.ai The enzymatic reaction involves the formation of a phosphodiester bond between the 3' hydroxyl group of the growing DNA chain and the alpha-phosphate of dGTP. baseclick.eu This reaction is powered by the release and subsequent hydrolysis of a pyrophosphate molecule from dGTP, a high-energy molecule. baseclick.eu

The accurate supply and balanced pool of dGTP, along with the other deoxyribonucleoside triphosphates (dNTPs), are crucial for maintaining genetic integrity. fiveable.me An imbalance can lead to mutations. fiveable.me Beyond replication, dGTP is also essential for DNA repair mechanisms, where it is used to fill in gaps in the DNA strand that arise from damage. baseclick.eufiveable.me

In laboratory settings, the dilithium (B8592608) salt of dGTP is a common and stable formulation used in critical molecular biology techniques that replicate DNA synthesis in vitro, such as the polymerase chain reaction (PCR), DNA sequencing, and cloning. ontosight.aiontosight.ai

| Feature | Deoxyguanosine Triphosphate (dGTP) |

| Primary Function | Building block for DNA synthesis and repair. baseclick.euontosight.aicymitquimica.com |

| Sugar Component | Deoxyribose. cymitquimica.comexcedr.com |

| Paired Base | Pairs with Cytosine (C) in the DNA double helix. ontosight.aifiveable.me |

| Key Enzyme | DNA Polymerase. baseclick.eufiveable.me |

| Energy Source | Cleavage of the triphosphate group provides energy for polymerization. baseclick.eu |

| Laboratory Form | Often used as a dilithium salt for stability in applications like PCR. ontosight.ai |

Guanosine Triphosphate in Diverse Cellular Processes

Beyond its role as a monomer for nucleic acid synthesis, Guanosine Triphosphate (GTP) is a critical molecule in a wide array of cellular functions, acting as an energy source and a signaling molecule. wikipedia.orgbiologyonline.com

Microtubule Dynamic Instability and Polymerization Kinetics

GTP is fundamental to the regulation of microtubule dynamics, a process essential for cell division, structure, and intracellular transport. nih.gov Microtubules are polymers composed of α- and β-tubulin heterodimers. wikipedia.orgyoutube.com Each tubulin dimer binds two molecules of GTP. wikipedia.orgyoutube.com

During microtubule polymerization, tubulin-GTP dimers are added to the growing end of the microtubule. wikipedia.orgnih.gov This addition forms a "GTP cap" at the microtubule tip, which stabilizes the structure and promotes further growth. hmdb.ca Following polymerization, the GTP bound to the β-tubulin is hydrolyzed to guanosine diphosphate (GDP). wikipedia.orghmdb.ca This hydrolysis event is a key regulator of microtubule stability. nih.gov

Tubulin-GDP dimers have a different conformation and are more prone to depolymerization. youtube.comnih.gov If the rate of GTP hydrolysis at the microtubule end catches up to the rate of tubulin-GTP addition, the stabilizing GTP cap is lost. hmdb.ca This loss triggers a rapid and catastrophic depolymerization of the microtubule, a phenomenon known as dynamic instability. nih.govnih.gov This ability of microtubules to rapidly switch between phases of growth and shortening is crucial for their cellular functions and is directly modulated by the kinetics of GTP hydrolysis. nih.gov

| Microtubule State | Associated Nucleotide | Consequence |

| Polymerization (Growth) | Tubulin dimers are bound to GTP . wikipedia.org | Promotes the addition of new dimers, forming a stable "GTP cap". hmdb.ca |

| Depolymerization (Shrinking) | GTP is hydrolyzed to GDP within the microtubule lattice. wikipedia.orgyoutube.com | Destabilizes the structure, leading to rapid disassembly when the GTP cap is lost. hmdb.ca |

Mitochondrial Functions and Protein Translocation into the Matrix

GTP plays a significant role in mitochondrial bioenergetics and function. Within the citric acid cycle (TCA cycle), one molecule of GTP is generated directly through substrate-level phosphorylation during the conversion of succinyl-CoA to succinate (B1194679) by the enzyme succinyl-CoA synthetase. youtube.comdroracle.ai This GTP is energetically equivalent to a molecule of ATP and can be readily converted to ATP by nucleoside-diphosphate kinase, thus contributing to the cell's energy supply. wikipedia.orgdroracle.ai

Furthermore, both GTP and ATP are involved in the crucial process of translocating proteins from the cytoplasm into the mitochondrial matrix. wikipedia.orgyoutube.com This import of proteins is vital as most mitochondrial proteins are encoded by nuclear DNA and synthesized on cytoplasmic ribosomes. The energy derived from GTP hydrolysis is essential for the proper functioning of the protein import machinery, which ensures that proteins reach their correct sub-mitochondrial destination. youtube.com GTP also appears to function as a more efficient inhibitor of uncoupling proteins (UCPs) than GDP or ATP under native conditions, which can influence mitochondrial respiration and membrane potential. nih.gov

Involvement in Gluconeogenesis Pathways

Guanosine triphosphate is a key energy provider in the metabolic pathway of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. wikipedia.orgtaylorfrancis.com This pathway is particularly important in the liver and kidneys for maintaining blood glucose levels during periods of fasting or intense exercise. taylorfrancis.com

While gluconeogenesis is largely the reverse of glycolysis, three irreversible steps in glycolysis must be bypassed by different enzymes. One of these critical bypasses is the conversion of pyruvate (B1213749) back to phosphoenolpyruvate (B93156) (PEP). basicmedicalkey.com This conversion occurs in two steps: first, pyruvate is carboxylated to form oxaloacetate (OAA). basicmedicalkey.com Then, the enzyme phosphoenolpyruvate carboxykinase (PEPCK) catalyzes the conversion of OAA to PEP. basicmedicalkey.com This specific reaction utilizes GTP as the energy source, where it is hydrolyzed to GDP. basicmedicalkey.com This step not only provides the necessary energy but also the phosphate group for PEP. basicmedicalkey.com For every molecule of glucose synthesized through gluconeogenesis, two molecules of GTP are consumed in this step, in addition to four molecules of ATP used elsewhere in the pathway. taylorfrancis.com

Regulation of Intracellular Calcium Ion Release and Uptake

Guanine nucleotides, including GTP, play a regulatory role in controlling intracellular calcium (Ca²⁺) concentrations. nih.govnih.gov The release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, is a critical signaling mechanism in many cell types. psu.edu

Research has shown that GTP can induce the release of Ca²⁺ from these non-mitochondrial stores in permeabilized cells. nih.govpsu.edu This effect is concentration-dependent and appears to be mediated by a specific guanine nucleotide regulatory mechanism. nih.govnih.gov The GTP-activated Ca²⁺ movement is considered a widespread phenomenon that can function on the same Ca²⁺ pool mobilized by inositol (B14025) 1,4,5-trisphosphate (IP₃), a well-known second messenger for Ca²⁺ release. nih.gov In some systems, GTP can mobilize a larger pool of Ca²⁺ than IP₃ alone. nih.gov This suggests that GTP-mediated regulation of calcium homeostasis is a distinct yet potentially related process to the IP₃ signaling pathway, highlighting the complexity of intracellular calcium control. nih.govpsu.edu

Precursor Role in Riboflavin (B1680620) Biosynthesis

Guanosine triphosphate (GTP), often supplied for research in its stable dilithium salt form, is a fundamental precursor molecule in the biosynthesis of riboflavin (vitamin B2). nih.govresearchgate.net This essential vitamin is synthesized by plants, fungi, and many bacteria through a conserved pathway that utilizes one molecule of GTP and two molecules of ribulose 5-phosphate. researchgate.netportlandpress.comengineering.org.cn The critical role of GTP is evident from studies showing that its availability can be a limiting factor for riboflavin production in various organisms. engineering.org.cnmdpi.com

The biosynthetic journey from GTP to riboflavin involves a series of seven distinct enzymatic reactions. researchgate.netfrontiersin.org The process is initiated by GTP cyclohydrolase II (GCH II), the enzyme that catalyzes the first committed step in the pathway. mdpi.comnih.govnih.gov This enzyme is a subject of significant research as it is absent in higher eukaryotes, making it a potential target for antimicrobial drugs. frontiersin.orgnih.gov

GCH II acts on GTP to open its imidazole (B134444) ring and hydrolytically remove pyrophosphate, which yields 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP). engineering.org.cnnih.govresearchgate.net This reaction is a crucial control point in the pathway. nih.gov Research on Escherichia coli GCH II has shown that the enzyme contains a catalytic zinc ion and that specific amino acid residues, such as Tyr(105) and Arg(128), are key to the ring-opening and pyrophosphate release mechanisms. nih.gov

Following the initial conversion of GTP, the resulting pyrimidine (B1678525) intermediate, DARPP, undergoes a sequence of modifications. frontiersin.org A bifunctional enzyme, which possesses both deaminase and reductase activities, catalyzes the deamination and subsequent reduction of the ribosyl side chain to a ribityl side chain, forming 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ArPP). frontiersin.org This is then dephosphorylated to yield 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP). portlandpress.comfrontiersin.org

The pyrimidine derivative ArP, which originates from GTP, then enters a condensation reaction with the second key precursor, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP), which is derived from ribulose 5-phosphate. portlandpress.comresearchgate.net This condensation is catalyzed by the enzyme lumazine (B192210) synthase, resulting in the formation of 6,7-dimethyl-8-ribityllumazine (B135004). portlandpress.comnih.govcore.ac.uk Finally, the enzyme riboflavin synthase catalyzes an unusual dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to produce one molecule of riboflavin and one molecule of ArP, which can be recycled back into the pathway. researchgate.netportlandpress.com

Detailed Research Findings

Research has elucidated the structure and mechanism of the key enzymes in this pathway. Studies on GTP cyclohydrolase II have revealed that it can also produce small amounts of GMP as a byproduct, suggesting a transient covalent phosphoguanosyl-enzyme intermediate. nih.gov In some bacteria, such as Streptomyces coelicolor, multiple GCH II homologues exist, some of which have evolved different functions, highlighting the evolutionary adaptability of this initial biosynthetic step. nih.govacs.org The subsequent enzyme, lumazine synthase, has been extensively studied, with crystal structures revealing a complex architecture, often forming icosahedral capsids that enclose the final enzyme, riboflavin synthase, in some species like Bacillus subtilis. portlandpress.comcore.ac.ukresearchgate.net This structural arrangement is thought to facilitate substrate channeling, increasing the efficiency of the final steps of riboflavin synthesis. portlandpress.com

Interactive Data Tables

Table 1: Key Enzymes in the Conversion of GTP to Riboflavin

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

| GTP cyclohydrolase II | GCH II | Guanosine triphosphate (GTP) | 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP), Formate, Pyrophosphate |

| Pyrimidine Deaminase/Reductase | - | 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP), NADPH | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ArPP) |

| Pyrimidine Phosphatase | - | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ArPP) | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP), Phosphate |

| Lumazine Synthase | LS | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP), 3,4-Dihydroxy-2-butanone 4-phosphate (DHBP) | 6,7-Dimethyl-8-ribityllumazine, Phosphate |

| Riboflavin Synthase | RS | 6,7-Dimethyl-8-ribityllumazine (2 molecules) | Riboflavin, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP) |

Enzymatic Catalysis and Guanosine Triphosphate Hydrolysis

Mechanistic Studies of Guanosine (B1672433) Triphosphate Hydrolysis by Guanosine Triphosphatases

The precise mechanism by which GTPases catalyze the cleavage of the terminal phosphoanhydride bond of GTP has been the subject of extensive research. These studies focus on understanding the chemical steps, the nature of the transition state, the role of essential cofactors, and the pathways for proton movement during catalysis.

The fundamental chemical reaction of GTP hydrolysis involves a nucleophilic attack on the γ-phosphorus atom of GTP by a water molecule. nih.gov The central debate in the field has revolved around the nature of the transition state of this phosphoryl transfer reaction, with proposed mechanisms ranging from fully dissociative to fully associative. nih.govnih.gov

Dissociative Mechanism: In a dissociative pathway, the bond between the γ-phosphate and the GDP leaving group is substantially broken before the bond with the attacking nucleophilic water molecule is formed. nih.govsquarespace.com This would proceed through a metaphosphate-like intermediate.

Associative Mechanism: Conversely, an associative mechanism involves the formation of a pentacoordinated phosphorus species, where the nucleophilic water attacks the γ-phosphorus before the GDP leaving group departs. nih.gov

Current evidence from kinetic studies, structural biology, and computational simulations suggests that the reaction proceeds through a transition state with considerable dissociative character, though some degree of nucleophilic participation from the water molecule occurs. nih.govsquarespace.com The transition state is a highly unstable structure, poised between the reactants and products, with a lifetime on the order of femtoseconds (10⁻¹³ seconds). dntb.gov.ua Understanding this transient structure is key to explaining the immense catalytic power of GTPases and their regulatory proteins, which function by stabilizing this high-energy state. wikipedia.orgresearchgate.net

| Mechanism Type | Key Feature | Nature of the Transition State | Primary Intermediate |

|---|---|---|---|

| Associative | Bond formation precedes bond breakage. | Pentacoordinated phosphorus center. | Trigonal bipyramidal phosphorane. |

| Dissociative | Bond breakage precedes bond formation. | Looser, with significant P-OGDP bond cleavage. | Metaphosphate-like (PO3-). |

| Concerted | Bond formation and breakage occur simultaneously. | Character can be either associative-like or dissociative-like. | No distinct intermediate. |

A divalent cation, typically magnesium (Mg²⁺), is essential for the catalytic activity of virtually all GTPases. nih.govnih.gov The Mg²⁺ ion is coordinated by oxygen atoms from the β- and γ-phosphates of GTP and by conserved residues within the enzyme's active site. This coordination plays several critical roles:

Substrate Binding and Orientation: The cation is crucial for the proper binding and orientation of the GTP molecule within the active site, ensuring the γ-phosphate is correctly positioned for nucleophilic attack. nih.gov

Charge Neutralization: The phosphate (B84403) groups of GTP are negatively charged. The positively charged Mg²⁺ ion helps to neutralize this charge, reducing the electrostatic barrier to the incoming nucleophilic water molecule.

Facilitating the Leaving Group: By coordinating to the β- and γ-phosphates, the Mg²⁺ ion helps to stabilize the developing negative charge on the GDP molecule as it departs during the hydrolysis reaction.

Studies have shown that while Mg²⁺ is the primary physiological cation, manganese (Mn²⁺) can also support GTPase activity, sometimes even more effectively. nih.gov However, millimolar concentrations of these cations can become inhibitory. nih.gov The precise coordination geometry of the metal-nucleotide complex is a key determinant of catalytic efficiency. nih.gov

For the hydrolysis reaction to proceed, the attacking water molecule must be deprotonated to increase its nucleophilicity, and a proton must be transferred to an oxygen atom of the γ-phosphate to form the final inorganic phosphate product. researchgate.net The exact pathway of this proton transfer remains an area of active investigation, with several non-mutually exclusive mechanisms proposed. acs.orgresearchgate.net

Substrate-Assisted Catalysis: In this model, one of the non-bridging oxygen atoms of the GTP γ-phosphate itself acts as the general base, abstracting a proton from the attacking water molecule. researchgate.netacs.org

Solvent-Assisted Catalysis: This mechanism proposes that an additional water molecule from the solvent acts as a bridge, facilitating the proton transfer from the nucleophilic water to the γ-phosphate. nih.govacs.org

General Base Catalysis: An enzymatic residue, classically proposed to be a conserved glutamine (Gln61 in Ras), could act as a general base to activate the nucleophilic water. nih.govnih.gov While initial hypotheses favored this role, many subsequent studies have argued against the glutamine acting as a direct base, suggesting instead that it primarily serves to orient the water molecule. nih.govresearchgate.net

Computational and experimental evidence suggests that the solvent-assisted pathway may be a conserved mechanism among many GTPases, as it does not require a dedicated general base residue in the active site. acs.orgacs.org

Specific Enzyme-Guanosine Triphosphate Interaction Studies

The function of Guanosine Triphosphate (GTP) as a molecular switch is critically dependent on its hydrolysis to Guanosine Diphosphate (B83284) (GDP), a reaction catalyzed by a class of enzymes known as GTPases. The binding and hydrolysis of GTP induce conformational changes in these enzymes, which in turn regulate downstream cellular pathways. The following sections delve into the specific interactions of GTP with key enzymatic systems.

Elongation Factor Tu (EF-Tu) Catalysis and Conformational Changes

Elongation Factor Tu (EF-Tu) is a highly conserved GTPase that plays a pivotal role in the elongation phase of protein synthesis. Its primary function is to deliver aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome. pnas.orgnih.gov This process is powered by the hydrolysis of GTP.

The catalytic cycle begins with EF-Tu, in its GTP-bound state, forming a ternary complex with an aa-tRNA. This complex then binds to the ribosome. Upon correct codon-anticodon recognition between the mRNA and the aa-tRNA, the ribosome stimulates the GTPase activity of EF-Tu by over six orders of magnitude. nih.gov This activation is not a result of direct catalytic participation by the ribosome but rather an indirect mechanism where the ribosome induces a conformational change in EF-Tu, creating an electrostatic stabilization of the hydrolysis transition state. nih.gov

Structural studies have revealed that ribosome binding induces changes in the conserved GTPase switch regions of EF-Tu. pnas.org A key residue, Histidine-84 (in E. coli), is proposed to activate a water molecule for a nucleophilic attack on the γ-phosphate of GTP. pnas.orgnih.gov This access of His-84 to the GTP binding pocket is controlled by a "hydrophobic gate," which is opened upon ribosome binding. pnas.org

The hydrolysis of GTP to GDP and inorganic phosphate (Pi) triggers a dramatic conformational change in EF-Tu. pnas.orgnih.gov This change involves the separation of its GTP-binding domain (domain 1) from the other two domains. nih.gov This structural rearrangement leads to a reduced affinity for the aa-tRNA, causing its release into the ribosomal A-site and the subsequent dissociation of the EF-Tu-GDP complex from the ribosome. pnas.orgnih.gov The EF-Tu-GDP is later recycled back to its active GTP-bound form by a guanine (B1146940) nucleotide exchange factor (GEF), Elongation Factor Ts (EF-Ts). nih.gov

Table 1: Key Events in EF-Tu Catalyzed GTP Hydrolysis

| Step | Description | Key Molecular Players | Consequence |

| 1. Complex Formation | EF-Tu binds to GTP and an aminoacyl-tRNA. | EF-Tu, GTP, aa-tRNA | Formation of a stable ternary complex ready for ribosome binding. |

| 2. Ribosome Binding & Activation | The ternary complex binds to the ribosomal A-site. Correct codon recognition occurs. | Ribosome, mRNA codon, tRNA anticodon | Ribosome induces a conformational change in EF-Tu, activating its GTPase center. pnas.org |

| 3. GTP Hydrolysis | GTP is hydrolyzed to GDP and inorganic phosphate (Pi). | His-84, Water molecule, γ-phosphate of GTP | The chemical energy stored in GTP is released. pnas.org |

| 4. Conformational Change | EF-Tu undergoes a major structural rearrangement. | EF-Tu domains 1, 2, and 3 | Separation of domains leads to a low-affinity state for aa-tRNA. nih.gov |

| 5. Release | aa-tRNA is released into the A-site, and the EF-Tu-GDP complex dissociates from the ribosome. | EF-Tu-GDP, Ribosome | The peptide chain can be elongated, and EF-Tu is available for recycling. |

Initiation Factor 2 (IF-2) and Guanosine Triphosphate Binding Dynamics

In prokaryotes, Initiation Factor 2 (IF-2) is an essential GTPase that plays a crucial role in the initiation phase of protein synthesis. Its functions include positioning the initiator tRNA (fMet-tRNA) on the 30S ribosomal subunit and promoting the association of the 30S and 50S subunits to form the functional 70S initiation complex. pnas.orgunicam.it

The binding of GTP to IF-2 is a critical aspect of its function. The affinity of IF-2 for GTP is significantly enhanced in the presence of both the 30S subunit and fMet-tRNA. pnas.orgnih.gov This suggests that a stable initiation complex favors the GTP-bound state of IF-2. This state is crucial for the rapid and efficient joining of the 50S subunit to form the 70S ribosome. nih.govnih.gov

Once the 70S initiation complex is formed, IF-2 makes contact with the GTPase-activating center on the 50S subunit, which triggers GTP hydrolysis. pnas.orgnih.gov The hydrolysis of GTP to GDP induces a substantial conformational change in IF-2, causing it to transition from an extended conformation interacting with the 30S subunit and tRNA to a more compact, "ready-to-leave" state. unicam.itresearchgate.net This change drastically reduces IF-2's affinity for the ribosome, leading to its dissociation. The release of IF-2 is a prerequisite for the ribosome to transition from the initiation to the elongation phase of protein synthesis. nih.govyoutube.com While GTP hydrolysis is not strictly essential for all of IF-2's functions, it is necessary for the rapid recycling of the factor from the ribosome, ensuring efficient protein synthesis. nih.gov

Table 2: Guanosine Nucleotide States and IF-2 Function

| IF-2 State | Key Function | Affinity for Ribosome | Outcome |

| IF-2 • GTP | Promotes rapid association of 30S and 50S ribosomal subunits. nih.govnih.gov | High (stabilized by 30S and fMet-tRNA) pnas.orgnih.gov | Formation of the 70S initiation complex. |

| IF-2 • GDP • Pi | Intermediate state immediately following hydrolysis. | High | IF-2 remains bound to the ribosome. researchgate.net |

| IF-2 • GDP | Post-hydrolysis state following Pi release. | Low | Dissociation of IF-2 from the 70S complex, allowing elongation to begin. unicam.it |

Structural and Mechanistic Analysis of the Arl3-RP2 Protein Complex

Arf-like 3 (Arl3) is a small GTPase involved in regulating protein trafficking to primary cilia. Its activity is controlled by GTP binding and hydrolysis. Retinitis Pigmentosa 2 (RP2) is a protein that, when mutated, is associated with X-linked retinitis pigmentosa. Research has revealed that RP2 functions as a highly potent GTPase-Activating Protein (GAP) for Arl3. nih.gov

Structural and biochemical analyses have shown that RP2 stimulates the intrinsic GTPase activity of Arl3 by approximately 90,000-fold. nih.gov The crystal structure of the Arl3-GTP-RP2 complex reveals the mechanism behind this remarkable catalytic enhancement. nih.govresearchgate.net RP2 inserts a crucial catalytic residue, an "arginine finger" (R118), into the active site of Arl3. nih.gov This arginine residue helps to stabilize the transition state of the GTP hydrolysis reaction, thereby dramatically increasing the reaction rate. Many mutations in the RP2 gene found in patients with retinitis pigmentosa affect this catalytic function. nih.gov

The interaction involves the N-terminal β-helix of RP2 binding to Arl3 through β-sheet interactions, which correctly positions the active site for catalysis. researchgate.net The hydrolysis of Arl3-bound GTP to GDP causes a conformational change in Arl3, leading to the dissociation of the Arl3-RP2 complex and the release of cargo proteins targeted to the cilium. reactome.org

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Affecting Guanosine Triphosphate Synthesis

The cellular pool of GTP is maintained through both salvage and de novo synthesis pathways. The de novo pathway is particularly critical in rapidly proliferating cells. Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in this pathway, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). mdpi.comresearchgate.netnih.govnih.gov XMP is then converted to guanosine monophosphate (GMP), the direct precursor for GDP and GTP.

Because of its critical position, IMPDH is a key regulator of the intracellular guanine nucleotide pool. nih.gov Inhibition of IMPDH leads to a direct and rapid depletion of cellular GTP levels. nih.govnih.gov Several clinically important immunosuppressive and anti-cancer drugs, such as mycophenolic acid (MPA), mizoribine, and ribavirin, function by inhibiting IMPDH. mdpi.comnih.govnih.gov

Studies have shown that treating cells with IMPDH inhibitors results in a significant decrease in GTP concentrations, while ATP levels remain largely unaffected. nih.govresearchgate.net This specific depletion of the guanine nucleotide pool has profound effects on cellular processes that are highly dependent on GTP, such as DNA and RNA synthesis. nih.gov For instance, the inhibition of RNA-primed DNA synthesis by MPA is a direct consequence of GTP depletion. nih.gov The activity of IMPDH is also subject to feedback inhibition by GTP itself, which binds to an allosteric site on the enzyme, thus regulating its own synthesis. nih.govresearchgate.net

Guanosine Triphosphate Analogs and Derivatives in Biochemical Research

Rational Design and Synthesis of Guanosine (B1672433) Triphosphate Analogs

The rational design of GTP analogs involves targeted chemical modifications to the guanine (B1146940) base, the ribose sugar, or the triphosphate chain. These alterations are engineered to bestow specific properties upon the molecule, such as resistance to enzymatic breakdown or the ability to be visualized through fluorescence, enabling detailed investigation of biological systems.

A significant challenge in studying G-protein activation is the rapid hydrolysis of GTP to GDP, which inactivates the protein. vaia.com To overcome this, nonhydrolyzable GTP analogs were developed. In these molecules, a key oxygen atom in the triphosphate chain is replaced, rendering them resistant to the GTPase activity of G-proteins. vaia.comjenabioscience.comnih.gov

This resistance effectively "locks" G-proteins in their active, "on" state. vaia.com Two of the most widely used nonhydrolyzable analogs are Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) and Guanylyl-imidodiphosphate (GMPPNP or GppNHp). jenabioscience.comnih.gov

GTPγS (Guanosine 5'-O-(3-thiotriphosphate)) : In this analog, a sulfur atom replaces a non-bridging oxygen on the γ-phosphate. This modification makes it highly resistant to hydrolysis by GTPases. nih.govnih.gov It is frequently used to persistently activate G-proteins to study downstream signaling events and receptor-G protein coupling. nih.govnih.gov

GMPPNP (Guanylyl-imidodiphosphate) : This analog features a nitrogen atom replacing the oxygen between the β and γ phosphates. jenabioscience.com Like GTPγS, it is resistant to enzymatic cleavage and is a vital tool for studying the stable, active conformations of G-proteins and for performing binding kinetic studies with G-protein-coupled receptors (GPCRs). nih.govthermofisher.com

The development of these analogs has been crucial for structural and functional studies of G-proteins, allowing researchers to stabilize transient activation states for detailed analysis. vaia.com

To visualize and quantify nucleotide-protein interactions in real-time, fluorescently labeled GTP analogs have been synthesized. These probes offer a safer and often more sensitive alternative to radioactive assays. nih.govnih.gov The synthesis typically involves attaching a fluorophore to the GTP molecule, often at the ribose or the γ-phosphate position. jenabioscience.compnas.org

Commonly used fluorescent labels include:

MANT (N-methylanthraniloyl) : This blue-fluorescent probe is attached to the 2' or 3' position of the ribose sugar. jenabioscience.comthermofisher.com MANT-GTP exhibits environmentally sensitive fluorescence, meaning its signal intensity increases significantly upon binding to a protein, making it an excellent tool for real-time kinetic analysis. jenabioscience.com

BODIPY : These green- or red-fluorescent dyes can be linked to the γ-phosphate of GTP or its nonhydrolyzable analogs like GTPγS and GMPPNP. thermofisher.comresearchgate.net BODIPY-GTP analogs show a large increase in fluorescence upon binding to G-proteins, allowing for high-affinity measurements and real-time monitoring of nucleotide exchange. pnas.orgresearchgate.netbohrium.com

Europium (Eu-GTP) : This lanthanide-labeled analog serves as a time-resolved fluorescence probe. Eu-GTP has been presented as a general nonradioactive substitute for [³⁵S]GTPγS, offering high sensitivity for analyzing both heterotrimeric and monomeric G-proteins in high-throughput screening formats. nih.gov

The synthesis of these fluorescent analogs, including novel GTPγS conjugates with fluorescein (B123965) and tetramethylrhodamine, provides a powerful toolkit for the biophysical and biochemical characterization of GTP-binding proteins. nih.gov

Deoxyguanosine triphosphate (dGTP) is a natural building block for DNA synthesis, utilized by DNA polymerases during replication and repair. ontosight.aiontosight.ai In biochemical research, analogs of dGTP have been synthesized to address specific technical challenges, particularly in DNA sequencing.

A common issue in Sanger sequencing is the formation of secondary structures in G-rich DNA regions, leading to "compressions" on sequencing gels and inaccurate base calling. To resolve this, dGTP analogs that reduce the stability of these secondary structures are used. oup.com

Notable dGTP analogs include:

7-deaza-dGTP : In this analog, the nitrogen at position 7 of the guanine base is replaced with a carbon atom. This change disrupts the Hoogsteen base pairing that can lead to secondary structure formation, thus resolving compression artifacts. oup.comtandfonline.com

dITP (2'-deoxyinosine-5'-triphosphate) : Inosine (B1671953) pairs less strongly with cytosine than guanine does, which also helps to eliminate compressions. However, dITP can be a poor substrate for some DNA polymerases. oup.comtandfonline.com

Researchers have synthesized and evaluated over 30 different dGTP analogs with modifications to the base or phosphate (B84403) chain to find better sequencing reagents. tandfonline.com Analogs such as 7-ethyl-7-deaza-dGTP and 7-hydroxymethyl-7-deaza-dGTP have been shown to be good replacements for dGTP, effectively eliminating compression artifacts while being efficiently incorporated by DNA polymerases. tandfonline.com

Beyond general-purpose analogs, highly specialized GTP derivatives are created for specific, targeted applications in research. These modifications are designed to probe distinct aspects of protein function or to act as inhibitors for specific disease-related proteins.

Examples of such targeted derivatives include:

Charge-Modified Nucleotides : The synthesis of dye-labeled terminators with additional negative charges in the linker arm has been explored. These modifications can help to reduce compression artifacts during DNA sequencing, even when using dGTP instead of an analog, potentially improving termination uniformity. oup.com

Acyl-Phosphate Derivatives : These derivatives, such as desthiobiotin-GTP probes, are designed for chemoproteomic profiling. They can form covalent bonds with lysine (B10760008) residues within the nucleotide-binding pocket (P-loop) of G-proteins, allowing for the affinity-based enrichment and identification of GTP-binding proteins from complex cell lysates. nih.gov

Covalent Inhibitors : For therapeutic research, nucleotide analogs have been designed to act as covalent inhibitors. For instance, dGTP derivatives have been developed to target specific oncogenic mutants like KRasG13C. These molecules bind to the nucleotide-binding site and then form an irreversible covalent bond with a nearby cysteine residue, locking the protein in an inactive state. elifesciences.org

8-oxo-dGTP Analogs : 8-oxo-dGTP is a product of oxidative DNA damage. To study its role in mutagenesis, nonhydrolyzable bisphosphonate analogs of 8-oxo-dGTP (where the β,γ-oxygen is replaced by CH₂, CHF, or CF₂) have been synthesized. These serve as mechanistic probes for DNA polymerases involved in DNA replication and repair. nih.gov

These examples highlight the versatility of chemical synthesis in creating tailored GTP derivatives that serve as powerful tools for exploring complex biological questions and developing novel therapeutic strategies. elifesciences.orgontosight.ai

Applications of Guanosine Triphosphate Analogs in Mechanistic Probes

GTP analogs are instrumental as mechanistic probes, allowing researchers to dissect the intricate steps of G-protein signaling cascades. By mimicking the natural nucleotide while possessing unique properties like hydrolysis resistance or fluorescence, these tools enable the detailed study of protein kinetics, binding specificity, and conformational changes.

G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors, and their activation cycle is fundamental to cellular signaling. The binding and hydrolysis of GTP are the central events in this cycle. GTP analogs have been pivotal in clarifying the kinetics and specificity of these interactions.

When studying agonist binding to GPCRs, the presence of GTP is crucial as it promotes the dissociation of the G-protein from the receptor, which is a key step in the signaling cycle. nih.gov In membrane preparations where endogenous GTP may be depleted, using stable analogs like GTPγS or GppNHp is essential to accurately measure agonist-receptor binding kinetics. nih.gov These nonhydrolyzable analogs lock the G-protein in its active state, facilitating the study of the receptor-G protein interaction and subsequent dissociation. vaia.comnih.gov

Fluorescent GTP analogs, such as BODIPY-GTPγS, provide a powerful method for real-time measurement of nucleotide binding and exchange. researchgate.netbohrium.com These probes allow for the direct determination of binding affinities (K D values) and kinetic parameters. For example, studies have shown that BODIPY FL GTPγS binds with varying high affinities to different Gα subunits (Gαo, Gαs, Gαi1, and Gαi2), enabling researchers to quantify the specificity of these interactions. researchgate.net The significant increase in fluorescence upon binding provides a robust signal for monitoring the kinetics of GDP release and analog binding, which are the rate-limiting steps in G-protein activation. researchgate.netbohrium.com

The table below presents research findings on the binding affinities of a fluorescent GTP analog for different Gα subunits, illustrating how these tools are used to determine specificity.

| Gα Subunit | Binding Affinity (KD) in nM | Reference |

|---|---|---|

| Gαo | 6 | researchgate.net |

| Gαs | 58 | researchgate.net |

| Gαi1 | 150 | researchgate.net |

| Gαi2 | 300 | researchgate.net |

By using these sophisticated molecular probes, scientists can meticulously dissect the molecular events that define G-protein signaling, from receptor activation and nucleotide exchange to the specificity of G-protein coupling. nih.govnih.gov

Investigating Cellular Signaling Pathways and Effector Activation

Guanosine triphosphate (GTP) analogs and their derivatives are indispensable tools for dissecting the complex networks of cellular signaling. GTP itself is a critical purine (B94841) ribonucleotide that functions as a molecular switch in a vast array of biological processes. mdpi.com Its derivatives, often in the stable and soluble dilithium (B8592608) salt form, allow researchers to manipulate and study these pathways with precision. lookchem.com

A primary area of investigation involves G-proteins (GTP-binding proteins), which are central to signal transduction. mdpi.com These proteins cycle between an active GTP-bound state and an inactive guanosine diphosphate (B83284) (GDP)-bound state. Non-hydrolyzable GTP analogs, such as GTPγS (Guanosine 5'-O-(3-thio)triphosphate), can lock G-proteins in a persistently active state. ontosight.ai This allows for detailed study of the downstream effector proteins they activate and the subsequent physiological responses.

For instance, studies in mast cells have utilized different GTP analogs to selectively activate specific signaling cascades. The introduction of GTP analogs like guanosine 5'-[α-thio]triphosphate (GTP[αS]) and guanosine 5'-[β-thio]triphosphate (GTP[βS]) revealed that different G-proteins mediate distinct cellular responses. pnas.org While some analogs induced both calcium release and degranulation (exocytosis), RP-GTP[βS] was found to selectively trigger repetitive calcium spikes without consistently causing exocytosis. pnas.org This differential activation demonstrates the presence of independent signal-transduction pathways for these two cellular events and provides a method to specifically probe the G-protein (Gp) that couples receptors to intracellular calcium release. pnas.org

Furthermore, GTP derivatives are used to understand the regulation of various cellular functions. GTP can influence the activity of genes like c-myc and c-fos and can prevent the establishment of an antiviral state by blocking interferon signaling pathways. drugbank.com Synthetic analogs, such as (N-(Chloroacetylamino)-3,5-dihydroxy-2-morpholinyl)methyl guanosine triphosphate (GTP-CAH), are designed to interact with GTP-binding proteins in a controlled manner, enabling researchers to activate or inhibit signaling pathways to develop therapeutic strategies. ontosight.ai

Characterization of Enzyme Kinetics and Substrate Recognition